Azide-PEG8-Alcohol
Overview
Description
Azide-PEG8-Alcohol is a chemical compound that consists of an azide group, an eight-unit polyethylene glycol (PEG) linker, and an alcohol functional group . This compound is widely used in various fields due to its unique properties, including its ability to undergo click chemistry reactions, which are highly efficient and selective.
Mechanism of Action
Target of Action
Azide-PEG8-Alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group . The primary targets of this compound are molecules containing Alkyne, BCN, or DBCO groups . The azide group in the compound can react with these targets via Click Chemistry .
Mode of Action
The azide group in this compound reacts with Alkyne, BCN, or DBCO groups in target molecules to yield a stable triazole linkage . This reaction is facilitated by Click Chemistry, a type of chemical reaction known for its reliability, specificity, and biocompatibility . The hydroxyl group at the terminal end of the compound enables further derivatization or replacement with other reactive functional groups .
Biochemical Pathways
This compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules designed to degrade specific proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage with target molecules . This can lead to the degradation of specific proteins when the compound is used in the synthesis of PROTACs .
Action Environment
The action of this compound is influenced by the presence of target molecules with Alkyne, BCN, or DBCO groups . The reaction conditions, such as pH, can also affect the yield of the reaction .
Biochemical Analysis
Biochemical Properties
Azide-PEG8-Alcohol plays a significant role in biochemical reactions due to its azide group. The azide group is reactive with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is highly selective and stable under most conditions , making this compound a valuable tool in biochemical research.
Cellular Effects
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media This property allows it to interact with various types of cells and cellular processes
Molecular Mechanism
The azide group in this compound can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is a key part of its molecular mechanism of action. The hydroxyl group enables further derivatization or replacement with other functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azide-PEG8-Alcohol can be synthesized through a practical one-pot synthesis method. This involves the conversion of alcohols to azides using sodium azide in dimethyl sulfoxide (DMSO) with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . The reaction typically proceeds under mild conditions and yields high purity products.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. The reagents and conditions are carefully controlled to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Azide-PEG8-Alcohol undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other functional groups such as halides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Click Chemistry Reactions: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Common Reagents and Conditions:
Sodium Azide (NaN3): Used in substitution reactions to introduce the azide group.
Lithium Aluminum Hydride (LiAlH4): Used in reduction reactions to convert the azide group to an amine.
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Major Products Formed:
Alkyl Azides: Formed through substitution reactions.
Primary Amines: Formed through reduction reactions.
Triazoles: Formed through CuAAC reactions.
Scientific Research Applications
Azide-PEG8-Alcohol has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules and study biological processes.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of functionalized materials and nanostructures.
Comparison with Similar Compounds
Azido-PEG-acid: Contains an azide group and a carboxylic acid functional group.
Azido-PEG-amine: Contains an azide group and an amine functional group.
Azido-PEG-NHS ester: Contains an azide group and an N-hydroxysuccinimide ester functional group.
Uniqueness of Azide-PEG8-Alcohol: this compound is unique due to its combination of an azide group, an eight-unit polyethylene glycol linker, and an alcohol functional group. This combination provides versatility in chemical reactions, solubility in aqueous and organic solvents, and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O8/c17-19-18-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-20/h20H,1-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMODEBRFGPXRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449877 | |
Record name | O-(2-Azidoethyl)heptaethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352439-36-2 | |
Record name | O-(2-Azidoethyl)heptaethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(2-Azidoethyl)hepaethylene gycol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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